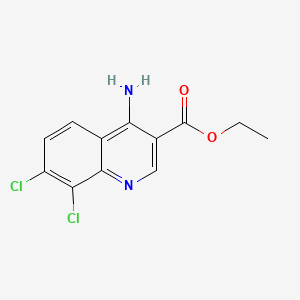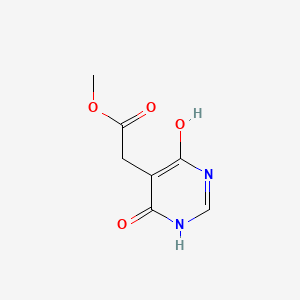
ACETIL-AMILINA (8-37) (HUMANA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Tratamiento de la Diabesidad
La amilina, una hormona polipeptídica anorexigénica neuroendocrina, se co-secreta con la insulina de las células β del páncreas en respuesta al consumo de alimentos . Juega un papel crucial en el mantenimiento de la homeostasis de la glucosa y la energía . La amilina y sus análogos, la pramlintida y la cagrilintida, se están estudiando por sus posibles aplicaciones en el campo de la diabetología, la endocrinología y los trastornos del metabolismo, como la obesidad .
Regulación de la Homeostasis de la Glucosa
La amilina tiene un efecto significativo en la homeostasis de la glucosa . Se co-secreta con la insulina de las células β del páncreas en respuesta al consumo de alimentos . Esta co-secreción juega un papel crucial en la regulación de los niveles de glucosa en el cuerpo .
Inhibición de la Alimentación
La amilina inhibe la alimentación homeostática y hedónica . Esta propiedad la convierte en un objetivo potencial para el tratamiento de la obesidad y otros trastornos relacionados con el exceso de comida .
Inducción de la Saciedad
La amilina induce la saciedad, que es la sensación de plenitud después de comer . Esto puede ayudar a controlar la ingesta de alimentos y mantener un peso corporal saludable
Mecanismo De Acción
Target of Action
The primary target of Acetyl-Amylin (8-37) (Human) is the Amylin Receptor (AMYR) . Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a hormone that is co-secreted with insulin from the pancreatic β-cells . The Amylin Receptor is involved in glycemic regulation by slowing gastric emptying and promoting satiety, thereby preventing post-prandial spikes in blood glucose levels .
Mode of Action
Acetyl-Amylin (8-37) (Human) acts as a specific antagonist to the Amylin Receptor . By binding to these receptors, it inhibits the action of amylin, thereby modulating the effects of this hormone .
Biochemical Pathways
Amylin has the potential to exert an autocrine or paracrine effect on islet insulin secretion . By antagonizing the action of amylin, Acetyl-Amylin (8-37) (Human) can influence the secretion of insulin, thereby playing a role in the regulation of glucose levels .
Result of Action
The antagonistic action of Acetyl-Amylin (8-37) (Human) on the Amylin Receptor can lead to changes in insulin secretion and potentially affect glucose regulation . .
Safety and Hazards
Direcciones Futuras
Amylin is an important hormone that is co-localized, copackaged, and co-secreted with insulin from pancreatic β-cells . It has great potential to target metabolic diseases. The pathological findings and physiological functions of amylin have led to the introduction of pramlintide, an amylin analog, for the treatment of diabetes . Understanding the importance of transitioning from pathology to physiology and pharmacology can provide novel insight into diabetes mellitus and Alzheimer’s disease .
Análisis Bioquímico
Biochemical Properties
Acetyl-Amylin (8-37) (Human) has been shown to exert an autocrine or paracrine effect on islet insulin secretion This suggests that it interacts with various enzymes and proteins involved in insulin secretion
Cellular Effects
The cellular effects of Acetyl-Amylin (8-37) (Human) are largely related to its role in insulin secretion. By influencing this process, it can have a significant impact on various types of cells and cellular processes. For instance, it may influence cell function by affecting cell signaling pathways related to insulin secretion, gene expression patterns in pancreatic β-cells, and cellular metabolism .
Molecular Mechanism
It is known to be a specific antagonist of Amylin, suggesting that it may exert its effects by binding to Amylin receptors and inhibiting their activity . This could potentially lead to changes in gene expression, enzyme activation or inhibition, and other molecular-level effects.
Metabolic Pathways
It is known to be involved in insulin secretion, suggesting that it may interact with enzymes and cofactors involved in this process
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Acetyl-Amylin (8-37) (Human) involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-protected amino acids (Fmoc-AA-OH)", "Resin (Wang resin or equivalent)", "Coupling reagents (DIC, HBTU, HATU, etc.)", "Cleavage reagents (TFA, scavengers, etc.)", "Protecting groups (Boc, tBu, etc.)", "Solvents (DMF, DCM, MeOH, etc.)" ], "Reaction": [ "Activation of the resin with a suitable linker (e.g. Wang resin)", "Fmoc deprotection with a base (e.g. piperidine) to expose the amine group", "Coupling of the first amino acid to the resin using a coupling reagent", "Repetitive cycles of Fmoc deprotection and amino acid coupling until the desired sequence is obtained", "Acetylation of the N-terminus with acetic anhydride and a base (e.g. DIPEA)", "Cleavage of the peptide from the resin using cleavage reagents", "Purification of the crude peptide by HPLC or other suitable methods" ] } | |
Número CAS |
178603-79-7 |
Fórmula molecular |
C140H218N42O46 |
Peso molecular |
3225.532 |
InChI |
InChI=1S/C140H218N42O46/c1-20-66(12)108(136(225)170-83(41-62(4)5)120(209)173-95(57-185)132(221)176-97(59-187)133(222)182-111(72(18)190)139(228)172-92(51-103(146)198)127(216)177-106(64(8)9)134(223)153-54-105(200)158-93(55-183)129(218)169-91(50-102(145)197)128(217)181-110(71(17)189)138(227)161-81(112(147)201)43-76-33-35-78(192)36-34-76)179-115(204)68(14)156-104(199)53-152-116(205)85(44-74-28-23-21-24-29-74)165-124(213)89(48-100(143)195)167-125(214)90(49-101(144)196)168-130(219)94(56-184)175-131(220)96(58-186)174-122(211)87(46-77-52-150-60-154-77)171-135(224)107(65(10)11)178-126(215)84(42-63(6)7)164-121(210)86(45-75-30-25-22-26-31-75)166-123(212)88(47-99(142)194)162-113(202)69(15)157-119(208)82(40-61(2)3)163-117(206)79(32-27-39-151-140(148)149)159-118(207)80(37-38-98(141)193)160-137(226)109(70(16)188)180-114(203)67(13)155-73(19)191/h21-26,28-31,33-36,52,60-72,79-97,106-111,183-190,192H,20,27,32,37-51,53-59H2,1-19H3,(H2,141,193)(H2,142,194)(H2,143,195)(H2,144,196)(H2,145,197)(H2,146,198)(H2,147,201)(H,150,154)(H,152,205)(H,153,223)(H,155,191)(H,156,199)(H,157,208)(H,158,200)(H,159,207)(H,160,226)(H,161,227)(H,162,202)(H,163,206)(H,164,210)(H,165,213)(H,166,212)(H,167,214)(H,168,219)(H,169,218)(H,170,225)(H,171,224)(H,172,228)(H,173,209)(H,174,211)(H,175,220)(H,176,221)(H,177,216)(H,178,215)(H,179,204)(H,180,203)(H,181,217)(H,182,222)(H4,148,149,151)/t66-,67-,68-,69-,70+,71+,72+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,106-,107-,108-,109-,110-,111-/m0/s1 |
Clave InChI |
NIRUKDPRGCIIJB-KPAXONNNSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


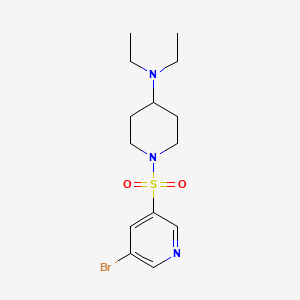
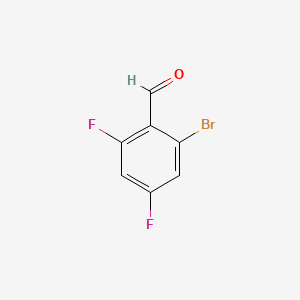
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B595374.png)
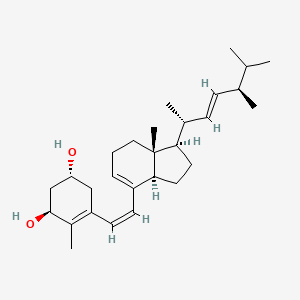
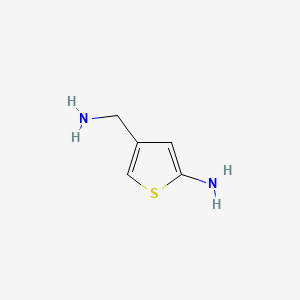

![5-Methoxy-3H-benzo[b]thiophen-2-one](/img/structure/B595380.png)
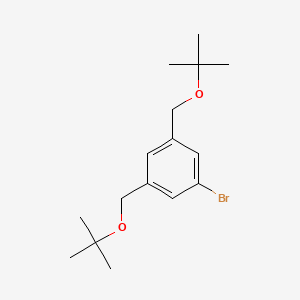
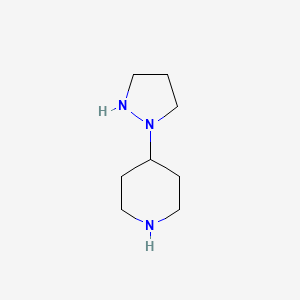

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B595389.png)
